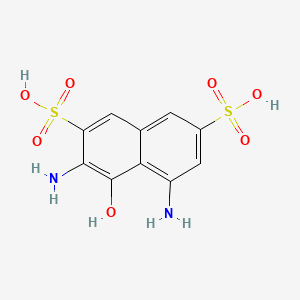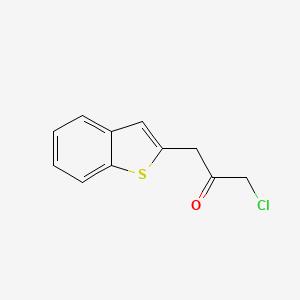
1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one typically involves the reaction of 1-benzothiophene with appropriate chlorinating agents. One common method is the Friedel-Crafts acylation reaction, where 1-benzothiophene reacts with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic substitution: Formation of substituted benzothiophene derivatives.
Reduction: Formation of 1-(1-Benzothiophen-2-yl)-3-chloropropanol.
Oxidation: Formation of 1-(1-Benzothiophen-2-yl)-3-chloropropanoic acid.
Aplicaciones Científicas De Investigación
1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various biological pathways.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one depends on its specific interactions with molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the carbonyl and chlorine groups can form hydrogen bonds or electrostatic interactions with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Benzothiophen-2-yl)ethanone: A simpler analog with a similar benzothiophene core but lacking the chloropropanone side chain.
1-(1-Benzothiophen-2-yl)-3-aminopropan-2-one: An analog where the chlorine atom is replaced by an amino group, potentially altering its reactivity and biological activity.
Uniqueness
1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one is unique due to the presence of both the benzothiophene core and the chloropropanone side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
924634-89-9 |
|---|---|
Fórmula molecular |
C11H9ClOS |
Peso molecular |
224.71 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-2-yl)-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClOS/c12-7-9(13)6-10-5-8-3-1-2-4-11(8)14-10/h1-5H,6-7H2 |
Clave InChI |
OORRUVQGIJWMRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
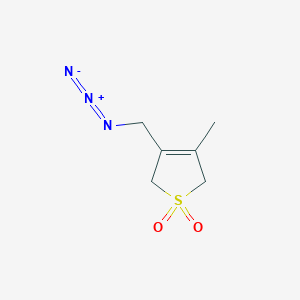
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
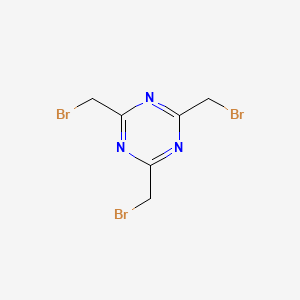
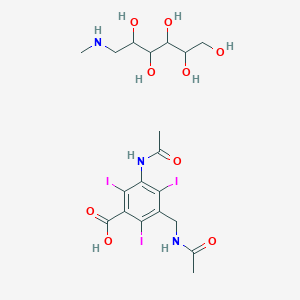
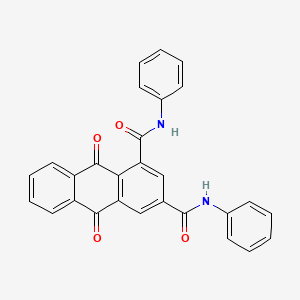
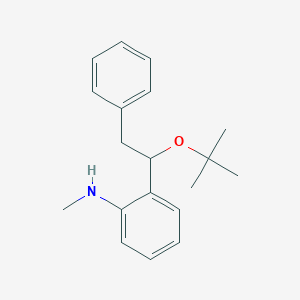
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
